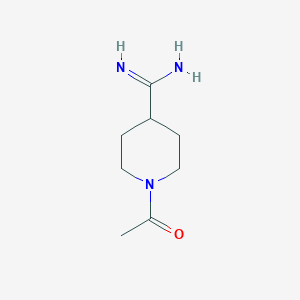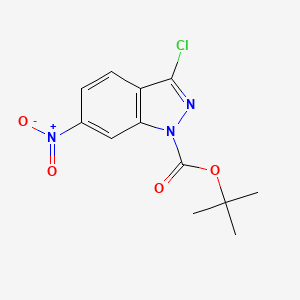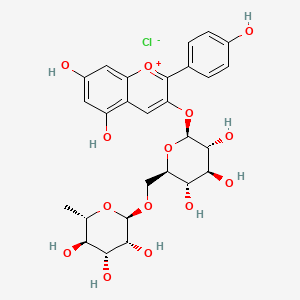
Pelargonidin-3-O-rutinosde chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pelargonidin-3-O-rutinoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is known for its vibrant red color and is commonly found in strawberries, raspberries, and red geraniums. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pelargonidin-3-O-rutinoside chloride can be synthesized through a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) techniques. This method involves the isolation of anthocyanins from natural sources, such as strawberries, followed by purification and chlorination steps .
Industrial Production Methods
Industrial production of Pelargonidin-3-O-rutinoside chloride typically involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. The process includes the following steps:
- Extraction: The plant material is macerated and subjected to solvent extraction to obtain a crude extract.
- Purification: The crude extract is purified using HSCCC and HPLC to isolate Pelargonidin-3-O-rutinoside.
- Chlorination: The isolated compound is then chlorinated to obtain Pelargonidin-3-O-rutinoside chloride .
Chemical Reactions Analysis
Types of Reactions
Pelargonidin-3-O-rutinoside chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.
Reduction: This reaction involves the gain of electrons and can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include hydrochloric acid and sodium chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of Pelargonidin-3-O-rutinoside chloride.
Substitution: Chlorinated derivatives of Pelargonidin-3-O-rutinoside.
Scientific Research Applications
Pelargonidin-3-O-rutinoside chloride has a wide range of scientific research applications, including:
Chemistry: Used as a natural dye and pigment in various chemical processes.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Investigated for its potential antidiabetic and antithrombotic effects, making it a candidate for the development of therapeutic agents.
Mechanism of Action
Pelargonidin-3-O-rutinoside chloride exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antidiabetic Activity: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels.
Comparison with Similar Compounds
Pelargonidin-3-O-rutinoside chloride is unique among anthocyanins due to its specific structure and properties. Similar compounds include:
Cyanidin-3-O-rutinoside: Another anthocyanin with similar antioxidant properties but different color and stability.
Delphinidin-3-O-rutinoside: Known for its blue color and strong antioxidant activity.
Malvidin-3-O-rutinoside: Exhibits strong antioxidant and anti-inflammatory properties but differs in its molecular structure.
Pelargonidin-3-O-rutinoside chloride stands out due to its specific combination of antioxidant, anti-inflammatory, and antidiabetic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H31ClO14 |
|---|---|
Molecular Weight |
615.0 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+;/m0./s1 |
InChI Key |
FTBRTFUYRINBHS-DMONZEQBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)

![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
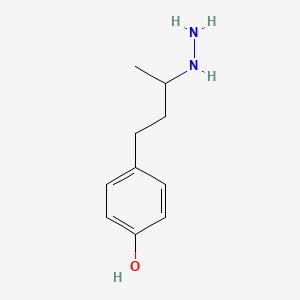

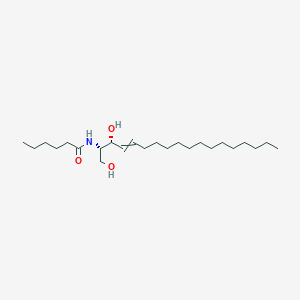

![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)
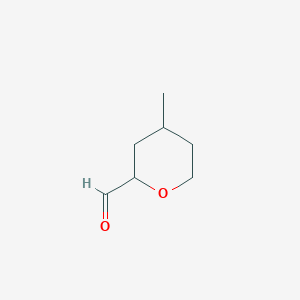
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)

